Cas no 1805574-28-0 (1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene)

1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

-

- 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene

-

- インチ: 1S/C9H2F9IO/c10-7(11,12)3-1-2-4(20-9(16,17)18)5(6(3)19)8(13,14)15/h1-2H

- InChIKey: HBXWVFHEYNXTOO-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(F)(F)F)C=CC(=C1C(F)(F)F)OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 423.90067 g/mol

- どういたいしつりょう: 423.90067 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 9.2

- ぶんしりょう: 424.00

1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013034168-1g |

1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene |

1805574-28-0 | 97% | 1g |

1,519.80 USD | 2021-06-22 |

1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene 関連文献

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzeneに関する追加情報

1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene: A Comprehensive Overview

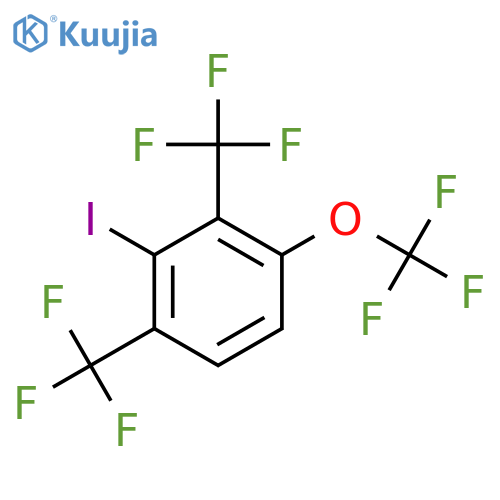

1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene (CAS No. 1805574-28-0) is a highly specialized compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This multifaceted molecule is characterized by its unique combination of trifluoromethyl and trifluoromethoxy substituents, along with an iodine atom, which collectively confer distinct chemical and physical properties. In this article, we will delve into the structure, synthesis, applications, and recent research developments surrounding this compound.

Structure and Properties

The molecular structure of 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene is composed of a benzene ring with two trifluoromethyl groups at the 1 and 3 positions, an iodine atom at the 2 position, and a trifluoromethoxy group at the 4 position. The presence of these highly electronegative fluorine atoms imparts significant electron-withdrawing effects, leading to enhanced stability and reactivity in various chemical reactions. The iodine substituent provides a versatile handle for further functionalization through various coupling reactions.

The physical properties of this compound are also noteworthy. It typically exists as a crystalline solid with a high melting point due to the strong intermolecular interactions facilitated by the fluorinated groups. The solubility profile of 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene is influenced by its polar nature, making it soluble in common organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO).

Synthesis

The synthesis of 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene involves a series of well-defined steps that leverage modern synthetic techniques. One common approach begins with the preparation of 1,3-bis(trifluoromethyl)benzene, which can be achieved through the direct fluorination of 1,3-dibromobenzene using selective fluorinating agents such as Selectfluor or N-fluoro-N-methylpyridinium triflate (FMP). The subsequent introduction of the trifluoromethoxy group can be accomplished via nucleophilic substitution reactions using triflic acid or other suitable reagents.

The final step involves the introduction of the iodine atom at the 2-position. This can be achieved through electrophilic aromatic substitution reactions using iodine monochloride (ICl) or other iodinating agents under controlled conditions. The overall synthetic route is highly efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.

Applications in Organic Synthesis

1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene has found extensive applications in organic synthesis due to its unique reactivity profile. The presence of the iodine atom makes it an excellent substrate for cross-coupling reactions such as Suzuki-Miyaura coupling and Stille coupling. These reactions are widely used in the synthesis of complex organic molecules and pharmaceutical intermediates.

In addition to its utility in cross-coupling reactions, 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene can serve as a building block for the synthesis of fluorinated materials with enhanced thermal stability and chemical resistance. These materials find applications in various industries, including electronics, coatings, and polymers.

Mechanistic Studies and Recent Research Developments

Recent research has shed light on the mechanistic aspects of reactions involving 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene. Studies have demonstrated that the trifluoromethyl groups play a crucial role in stabilizing transition states during electrophilic aromatic substitution reactions. This stabilization effect enhances the overall reaction efficiency and selectivity.

A notable study published in the Journal of Organic Chemistry explored the use of 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene in palladium-catalyzed C-H activation reactions. The researchers found that the presence of multiple fluorinated substituents significantly improved the reactivity and selectivity of these reactions, leading to the formation of highly functionalized products with high yields.

Applications in Medicinal Chemistry

In medicinal chemistry, 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene has shown promise as a starting material for the synthesis of novel therapeutic agents. The fluorinated groups can modulate the pharmacokinetic properties of drug molecules by enhancing their lipophilicity and metabolic stability. Additionally, the iodine substituent can be used for radiolabeling studies to track drug distribution and metabolism in vivo.

A recent study published in Chemical Communications reported the synthesis of a series of derivatives based on 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene. These derivatives exhibited potent antitumor activity against various cancer cell lines. The researchers attributed this activity to the enhanced lipophilicity and cellular uptake facilitated by the fluorinated substituents.

Safety Considerations and Handling

Safety is a critical aspect when handling any chemical compound. While 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times. Additionally, experiments should be conducted in well-ventilated areas to minimize exposure to vapors.

In conclusion, 1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene (CAS No. 1805574-28-0) is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity profile make it an invaluable tool for researchers seeking to develop novel materials and therapeutic agents. Ongoing research continues to uncover new possibilities for this fascinating molecule.

1805574-28-0 (1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene) 関連製品

- 2229503-16-4(O-2-(1H-imidazol-2-yl)propylhydroxylamine)

- 1806802-17-4(4-(Chloromethyl)-3-(difluoromethyl)pyridine-5-sulfonyl chloride)

- 151907-79-8((1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid)

- 2034425-50-6(3-(2-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one)

- 1850081-25-2(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,5,5-tetrafluoropentanoic acid)

- 519047-18-8(2-anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde)

- 1260704-83-3(3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one)

- 1261916-79-3(2-(3,5-Dicarboxyphenyl)-4-fluorobenzoic acid)

- 2137482-44-9(N-(2,6-Dioxopiperidin-3-yl)-5-phenylpyridine-2-carboxamide)

- 30611-16-6(2-(4-nitrophenyl)propanal)